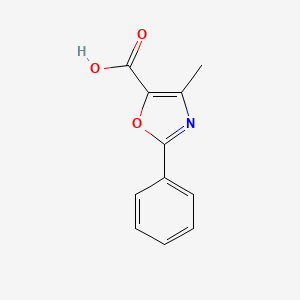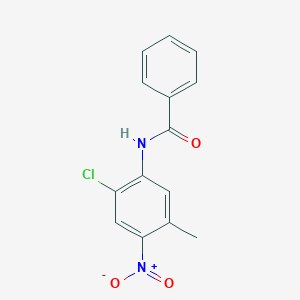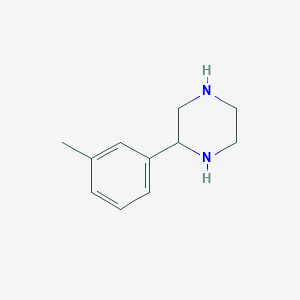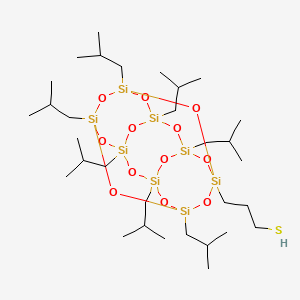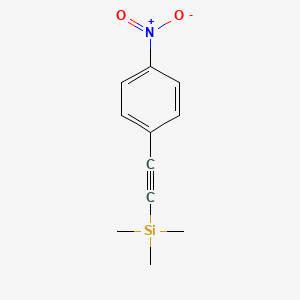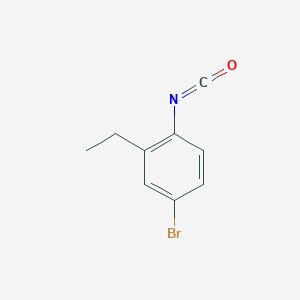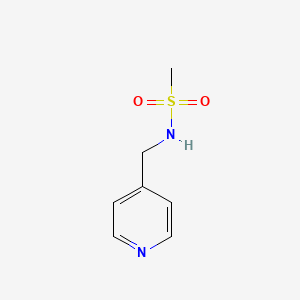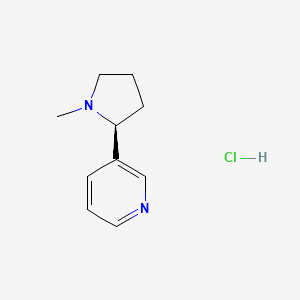
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO)-, (SP-4-3)-, commonly known as gold triflate, is an organometallic compound that has been used in a variety of applications in the scientific research field. Gold triflate has been used as a catalyst in organic synthesis and as an initiator for polymerization reactions, as well as for the preparation of gold nanoparticles. Gold triflate has also been used in the synthesis of heterocyclic compounds and for the synthesis of polymers. Gold triflate has also been used in the preparation of pharmaceuticals, biocatalysts, and for the synthesis of organic compounds.
Scientific Research Applications
Synthesis and Reactivity on Supports
Dimethyl gold complexes supported on MgO have been synthesized for catalytic applications. These complexes, when decomposed, lead to the formation of zerovalent gold nanoclusters, which are crucial in heterogeneous catalysis due to their enhanced reactivity and selectivity. The synthesis involves the adsorption of Au(CH3)2(acac) from solution and its interaction with the MgO surface, leading to the formation of Mg(acac)2 and H(acac) species on the support. The process is characterized by various spectroscopic techniques, revealing insights into the structure and reactivity of the gold species on MgO surfaces (Guzman et al., 2005).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)- can be achieved through a ligand exchange reaction between a gold precursor and the 1,1,1-trifluoro-2,4-pentanedione ligand. The reaction can be carried out in a solvent such as toluene or chloroform under reflux conditions. The resulting product can be purified through column chromatography or recrystallization.", "Starting Materials": [ "Gold precursor (e.g. gold(III) chloride trihydrate)", "1,1,1-trifluoro-2,4-pentanedione", "Dimethyl sulfoxide (DMSO)", "Toluene or chloroform" ], "Reaction": [ "Dissolve the gold precursor in DMSO to form a solution.", "Add the 1,1,1-trifluoro-2,4-pentanedione ligand to the solution and stir for several hours.", "Heat the solution under reflux conditions in a solvent such as toluene or chloroform for several hours.", "Allow the solution to cool and filter off any precipitate.", "Purify the resulting product through column chromatography or recrystallization." ] } | |
| 63470-53-1 | |
Molecular Formula |
C7H11AuF3O2-2 |
Molecular Weight |
381.12 g/mol |
IUPAC Name |
carbanide;gold;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h2,9H,1H3;2*1H3;/q;2*-1;/b3-2+;;; |
InChI Key |
IDXLXDMQFLQQPV-HZBIHQSRSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C/C(=C\C(=O)C(F)(F)F)/O.[Au] |
SMILES |
[CH3-].[CH3-].CC(=O)C=C(C(F)(F)F)[O-].[Au+3] |
Canonical SMILES |
[CH3-].[CH3-].CC(=CC(=O)C(F)(F)F)O.[Au] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


